molecular formula C9H9NO3 B1610303 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one CAS No. 330847-76-2

6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B1610303
CAS No.: 330847-76-2
M. Wt: 179.17 g/mol
InChI Key: CSYZCWLVFOWQRK-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one: is a heterocyclic organic compound with the molecular formula C₉H₉NO₃. This compound is characterized by a fused ring system that includes a dihydroisoquinolinone core with hydroxyl groups at the 6 and 7 positions. It is known for its potential biological activities and is a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one typically involves the cyclization of appropriate precursors. One common method includes the use of catechol derivatives and amines under specific conditions to form the desired isoquinolinone structure. For example, the reaction of 3,4-dihydroxybenzaldehyde with an amine in the presence of an acid catalyst can lead to the formation of the isoquinolinone ring system.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. This includes the use of high-yielding catalysts, controlled reaction environments, and scalable processes to ensure the efficient production of the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups at positions 6 and 7 can undergo oxidation to form quinone derivatives.

    Reduction: The carbonyl group in the isoquinolinone ring can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base for esterification or etherification reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

Chemistry: 6,7-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential enzyme inhibitory activities. It has been investigated as a potential inhibitor of enzymes such as HIV-1 integrase, which is crucial for the replication of the HIV virus .

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the context of antiviral and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its derivatives are valuable intermediates in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the active site of the enzyme, chelating the catalytic magnesium ions and preventing the integration of viral DNA into the host genome . This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects.

Comparison with Similar Compounds

Uniqueness: 6,7-Dihydroxy-3,4-dihydro-2H-isoquinolin-1-one is unique due to its specific hydroxylation pattern and the presence of the dihydroisoquinolinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c11-7-3-5-1-2-10-9(13)6(5)4-8(7)12/h3-4,11-12H,1-2H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYZCWLVFOWQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC(=C(C=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452523
Record name 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330847-76-2
Record name 6,7-dihydroxy-3,4-dihydro-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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